(S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride

Enzyme kinetics histidine decarboxylase substrate specificity

(S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride (CAS 200926-96-1), also referred to as 1-methyl-L-histidine hydrochloride or Nτ-methyl-L-histidine hydrochloride, is a methylated derivative of the proteinogenic amino acid L-histidine. The compound exists as a monohydrochloride salt, featuring a methyl substitution at the τ‑nitrogen (N1) of the imidazole ring and a defined (S)‑stereochemistry at the α‑carbon.

Molecular Formula C7H12ClN3O2
Molecular Weight 205.64 g/mol
Cat. No. B12278533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride
Molecular FormulaC7H12ClN3O2
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)CC(C(=O)O)N.Cl
InChIInChI=1S/C7H11N3O2.ClH/c1-10-3-5(9-4-10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H
InChIKeyUYSVQTDJUMYKHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride – Core Biochemical Reagent & Synthesis Building Block


(S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride (CAS 200926-96-1), also referred to as 1-methyl-L-histidine hydrochloride or Nτ-methyl-L-histidine hydrochloride, is a methylated derivative of the proteinogenic amino acid L-histidine. The compound exists as a monohydrochloride salt, featuring a methyl substitution at the τ‑nitrogen (N1) of the imidazole ring and a defined (S)‑stereochemistry at the α‑carbon . This structural modification distinguishes it from both the natural substrate L‑histidine and the isomeric 3‑methyl‑L‑histidine (π‑methylhistidine). Its primary research applications include serving as a precursor in the synthesis of the natural dipeptide L‑anserine [1], functioning as a substrate analogue for histidine‑processing enzymes , and acting as a specific biomarker for dietary meat intake in metabolomics studies [2].

Why 1-Methyl-L-Histidine Hydrochloride Cannot Be Replaced by Generic Histidine Analogs


Although several histidine derivatives share the imidazole‑alanine backbone, their methylation position, salt form, and stereochemistry dictate profoundly different biological recognition, enzyme kinetics, and physicochemical properties. The natural substrate L‑histidine is efficiently processed by histidine decarboxylase, whereas 1‑methylhistidine serves only as a “very poor substrate” , making it a critical negative control or substrate analogue. The isomeric 3‑methyl‑L‑histidine is an endogenous marker of muscle protein breakdown, while 1‑methylhistidine is not synthesized in human tissues and instead reports exclusively on dietary intake of anserine‑containing foods [1]; substituting one for the other in biomarker studies would confound interpretation. Furthermore, the monohydrochloride salt (CAS 200926‑96‑1) offers distinct handling and solubility advantages over both the free base (CAS 332‑80‑9) and the dihydrochloride salt (CAS 69614‑06‑8), directly impacting formulation and experimental reproducibility. Consequently, generic interchange among “methylhistidines” or salt forms is scientifically invalid.

Head-to-Head Quantitative Evidence for (S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride vs. Analogs


Histidine Decarboxylase Substrate Efficiency: 1-Methylhistidine vs. L-Histidine

Against histidine decarboxylase (EC 4.1.1.22), 1‑methylhistidine is classified as a “very poor substrate” compared with the native substrate L‑histidine, which is decarboxylated with high efficiency and strict specificity . This qualitative activity gap renders the methylated analogue suitable as a tool for probing substrate‑binding requirements and as a negative control in enzymatic assays, whereas L‑histidine would generate full catalytic turnover.

Enzyme kinetics histidine decarboxylase substrate specificity

Biomarker Source Specificity: 1-Methylhistidine vs. 3-Methylhistidine in Mammalian Plasma

In dairy cow plasma, 1‑methylhistidine is present at a concentration of 5.0 ± 1.7 µM, while 3‑methylhistidine is measured at 4.4 ± 2.4 µM [1]. Critically, 1‑methylhistidine is not formed endogenously in humans and instead originates exclusively from dietary anserine, whereas 3‑methylhistidine is released from skeletal muscle actin and myosin breakdown [2]. This metabolic origin difference means that 1‑methylhistidine serves as a specific marker of meat intake, while 3‑methylhistidine reflects muscle catabolism; the two isomers cannot be used interchangeably in nutritional or clinical studies.

Metabolomics biomarker validation skeletal muscle

Synthetic Utility in L‑Anserine Production: 1‑Methyl‑L‑Histidine as the Essential Chiral Precursor

The chemical synthesis of the natural dipeptide L‑anserine (β‑alanyl‑1‑methyl‑L‑histidine) has historically depended on naturally derived 1‑methyl‑L‑histidine as its chiral precursor [1]. The high cost of the free base has been cited as a barrier to large‑scale synthesis, motivating development of new synthetic routes. The monohydrochloride salt, with its higher aqueous solubility and ease of handling, offers a practical alternative form for peptide coupling reactions, particularly in solid‑phase peptide synthesis (SPPS) where precise stoichiometry and solubility in polar solvents are essential.

Peptide synthesis L‑anserine chiral pool synthesis

Top Application Scenarios for (S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride Based on Verified Differentiation


Histidine Decarboxylase Mechanistic Studies and Inhibitor Screening

Employ this compound as a very poor substrate or competitive analogue to probe the substrate‑binding pocket of histidine decarboxylase (EC 4.1.1.22). Because it is turned over at a drastically lower rate than L‑histidine , it helps delineate the structural requirements for efficient catalysis and serves as a baseline in inhibitor screening campaigns where residual turnover must be minimized.

Dietary Biomarker Research and Nutritional Metabolomics

Use the hydrochloride salt as a calibration standard or internal reference for quantifying 1‑methylhistidine in plasma and urine by HPLC‑MS/MS. Its unique dietary origin—absent in endogenous human metabolism—allows unambiguous tracking of meat intake , in contrast to 3‑methylhistidine which simultaneously reports muscle catabolism [1].

L‑Anserine and Imidazole Dipeptide Chemical Synthesis

Leverage the (S)‑configured 1‑methyl‑L‑histidine core as the essential chiral building block for the total synthesis of L‑anserine (β‑alanyl‑1‑methyl‑L‑histidine) . The monohydrochloride form’s favorable solubility in aqueous and polar organic solvents facilitates both solution‑phase and solid‑phase peptide coupling, addressing a key synthetic bottleneck identified in prior large‑scale anserine production efforts .

Post‑Translational Modification (Histidine Methylation) Research

Apply this compound as a reference standard for detecting and quantifying Nτ‑methylhistidine residues in proteins. The defined (S)‑stereochemistry and pure monohydrochloride salt form enable accurate mass spectrometric identification of protein histidine methylation, distinguishing it from the isomeric Nπ‑methylhistidine modification catalyzed by distinct methyltransferases .

Quote Request

Request a Quote for (S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.